ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and a methoxyphenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be compared with other similar compounds, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical properties and applications.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H22N2O5/c1-3-29-22(27)16-6-8-17(9-7-16)24-20(25)14-19(21(24)26)23-13-12-15-4-10-18(28-2)11-5-15/h4-11,14,23H,3,12-13H2,1-2H3 |
InChI Key |
NMJVFPFVCWHUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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